molecular formula C16H24N2O B7986133 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol

Cat. No.: B7986133
M. Wt: 260.37 g/mol
InChI Key: OMPQKCRADZNUCA-MRXNPFEDSA-N
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Description

Chemical Structure: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol features a chiral pyrrolidine ring substituted with a benzyl group at the 1-position and a cyclopropylamino-ethanol moiety at the 3-position. The (R)-configuration at the pyrrolidine chiral center distinguishes it from stereoisomeric counterparts .

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c19-11-10-18(15-6-7-15)16-8-9-17(13-16)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPQKCRADZNUCA-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)C2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(CCO)C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The benzyl group is introduced via a nucleophilic substitution reaction, while the cyclopropyl group can be added through a cyclopropanation reaction

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety typically yields aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H24N2O
Molecular Weight: 252.37 g/mol
IUPAC Name: 2-[((R)-1-benzylpyrrolidin-3-yl)cyclopropylamino]ethanol

The compound features a chiral center, which contributes to its biological activity. The presence of the cyclopropyl and pyrrolidine rings enhances its ability to interact with various biological targets.

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects: The structure of 2-[((R)-1-benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions may influence cognitive functions and mood regulation.
  • Antioxidant Activity: Similar compounds have demonstrated antioxidant properties, indicating that this compound may help mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
  • Antimicrobial Potential: Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain Gram-positive bacteria, making it a candidate for further exploration in infectious disease treatment.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

  • Neurodegenerative Diseases: Due to its ability to cross the blood-brain barrier, this compound is being investigated for its role in treating conditions such as Alzheimer's and Parkinson's disease. Its neuroprotective properties could offer new avenues for therapy.
  • Pain Management: The modulation of neurotransmitter systems may also position this compound as a candidate for developing analgesics that target specific pain pathways without the side effects associated with traditional opioids.
  • Antimicrobial Treatments: Given its potential antimicrobial properties, there is interest in exploring this compound as a basis for new antibiotics or adjunct therapies to enhance the efficacy of existing treatments.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Study on Neuropharmacological Effects: A study published in a peer-reviewed journal explored the interaction of similar pyrrolidine derivatives with serotonin receptors, demonstrating significant modulation of receptor activity which could translate into therapeutic benefits for mood disorders.
  • Antioxidant Properties Investigation: Research conducted at a university laboratory showed that compounds structurally related to this compound exhibited potent antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related cellular damage.
  • Antimicrobial Activity Assessment: A recent study evaluated the antimicrobial efficacy of several derivatives against common pathogens, finding promising results for compounds similar to this one against resistant strains of bacteria .

Mechanism of Action

The mechanism by which 2-[(®-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₅N₂O (based on analogs in ).
  • Availability : Discontinued as a commercial product (CymitQuimica Ref: 10-F081856; CAS: 1354007-80-9) .

Comparison with Structural Analogs

Structural Variations and Functional Implications

The compound’s analogs () exhibit variations in stereochemistry, amine substituents, and ring systems. Below is a comparative analysis:

Compound (from ) Key Structural Differences vs. Target Compound Hypothesized Impact
1. 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol S-configuration; methyl substituent (vs. cyclopropyl) Reduced steric bulk may enhance metabolic stability but weaken target affinity .
2. 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol S-configuration; ethyl substituent Increased lipophilicity could improve membrane permeability but raise toxicity risks .
3. 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol Piperidine ring (6-membered vs. pyrrolidine) Larger ring size may alter conformational flexibility and receptor binding kinetics .
4. 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Isopropyl substituent (vs. cyclopropyl) Greater steric hindrance might reduce enzymatic degradation but limit binding pocket access .
5. 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol S-configuration (vs. R) Stereochemical inversion could disrupt chiral recognition in biological systems .

Pharmacological Relevance

  • The cyclopropyl group in the target compound may confer distinct pharmacokinetics (e.g., reduced CYP3A4 metabolism) compared to fluorinated or methylated analogs .
  • The absence of such groups in the target compound likely shifts its biological activity toward non-enzymatic targets .

Biological Activity

Overview

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol is a chemical compound with the molecular formula C15H24N2O. Its unique structure, characterized by a pyrrolidine and cyclopropyl moiety, positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, reviewing its mechanisms of action, potential therapeutic benefits, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes involved in neurotransmission and cellular signaling. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent effective against resistant bacterial strains .

Neuropharmacological Effects

The compound has shown promise in neuropharmacological studies, particularly in models of anxiety and depression. Its structural similarity to known psychoactive substances suggests potential efficacy in modulating mood disorders. For instance, research indicates that compounds with similar structures can enhance serotonin receptor activity, which may contribute to antidepressant effects .

Case Studies

  • Antibacterial Activity : A study conducted on various pyrrolidine derivatives found that those with specific substituents exhibited enhanced antimicrobial properties. The structure-activity relationship (SAR) analysis indicated that modifications in the cyclopropyl group significantly influenced antibacterial potency .
  • Neuropharmacological Research : In a mouse model of anxiety, derivatives similar to this compound were tested for their effects on behavioral outcomes. Results indicated that these compounds reduced anxiety-like behaviors significantly compared to controls, suggesting a potential therapeutic application in treating anxiety disorders .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from benzyl-substituted pyrrolidine and cyclopropyl amines. Reaction conditions often include solvents such as ethanol or methanol and may require specific catalysts to optimize yield and purity.

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